molecular formula C7H4ClFO B137617 2-Chloro-6-fluorobenzaldehyde CAS No. 387-45-1

2-Chloro-6-fluorobenzaldehyde

Cat. No.: B137617
CAS No.: 387-45-1
M. Wt: 158.56 g/mol
InChI Key: OACPOWYLLGHGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Chloro-6-fluorobenzaldehyde is a halogenated benzaldehyde derivative . It is primarily used as an intermediate in the synthesis of various compounds, including halogenated heterocyclic compounds . The specific targets of this compound can vary depending on the final product it is used to synthesize.

Mode of Action

The compound undergoes various chemical reactions to interact with its targets. For instance, it can undergo a piperidine-catalyzed Knoevenagel condensation reaction with methyl cyanoacetate . The resulting product, methyl 2-cyano-3-dihalophenyl-2-propenoate, can then interact with its targets in a specific manner.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the final compounds it is used to synthesize. For example, when used in the production of certain antiseptics, it may affect pathways related to bacterial cell wall synthesis . When used in the production of certain pesticides, it may affect pathways related to insect neural signaling .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in methanol and ethanol . This suggests that it may have good bioavailability when administered in appropriate formulations.

Result of Action

The molecular and cellular effects of this compound’s action depend on the final compounds it is used to synthesize and their specific targets. For instance, when used in the production of certain antiseptics, the compound’s action may result in the inhibition of bacterial growth . When used in the production of certain pesticides, its action may result in the disruption of insect neural signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more effective and stable in non-aqueous environments . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence its reactivity and hence its action.

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in the synthesis of halogenated heterocyclic compounds This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways

Cellular Effects

Given its role as an intermediate in the synthesis of halogenated heterocyclic compounds , it may influence cell function by participating in these biochemical pathways

Molecular Mechanism

It is known to participate in the synthesis of halogenated heterocyclic compounds , suggesting that it may exert its effects at the molecular level through these pathways This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to be an intermediate in the synthesis of halogenated heterocyclic compounds , suggesting that it may interact with enzymes or cofactors involved in these pathways. It could also have effects on metabolic flux or metabolite levels.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-6-fluorobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • Chlorobenzaldehyde
  • Fluorobenzaldehyde
  • 2-Chloro-6-fluorobenzaldoxime

Comparison: 2-Chloro-6-fluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzaldehyde ring, which imparts distinct chemical properties. Compared to chlorobenzaldehyde and fluorobenzaldehyde, it has enhanced reactivity and is used in more specialized applications .

Properties

IUPAC Name

2-chloro-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACPOWYLLGHGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Record name 2-Chloro-6-fluorobenzaldehyde
Source Wikipedia
URL https://en.wikipedia.org/wiki/2-Chloro-6-fluorobenzaldehyde
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022028
Record name 2-Chloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-45-1
Record name 2-Chloro-6-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-chloro-6-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-6-FLUOROBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YJ9BW8W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-fluorobenzaldehyde
Reactant of Route 2
2-Chloro-6-fluorobenzaldehyde
Reactant of Route 3
2-Chloro-6-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-fluorobenzaldehyde
Customer
Q & A

Q1: What are some of the key applications of 2-chloro-6-fluorobenzaldehyde in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it plays a crucial role in synthesizing 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, a key intermediate in the production of brexpiprazole []. Additionally, it can be transformed into 2-chloro-6-methylbenzoic acid via a multi-step synthesis involving conversion to its n-butylimine followed by reaction with methylmagnesium chloride and subsequent oxidation [].

Q2: Are there any efficient methods for synthesizing this compound?

A2: Yes, a reported method involves the chlorination of 2-chloro-6-fluorotoluene under illumination, producing a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-difluorobenzyl chloride, and 2-chloro-6-trifluorobenzyl chloride. Subsequent treatment with ferric solid superacid and water at elevated temperatures, followed by base workup and purification, yields this compound [].

Q3: What challenges arise during the production of this compound and how are they addressed?

A3: The production of this compound generates high-concentration organic wastewater containing aromatic fluoride compounds. This wastewater poses a significant environmental challenge due to its high chemical oxygen demand (COD) and difficulty in biodegradation [, ]. To tackle this, researchers have developed treatment methods using macroporous adsorption resins. These resins effectively remove aromatic fluoride compounds from the wastewater, allowing for the recovery of valuable byproducts like 2-chloro-6-fluorobenzoic acid [, ].

Q4: How does the structure of this compound influence its reactivity?

A4: The presence of both chlorine and fluorine atoms in the ortho and para positions of the benzaldehyde ring significantly impacts the reactivity of this compound. For example, it readily undergoes cyclocondensation reactions with ethyl cyanoacetate and thiourea in the presence of a base to yield a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives []. The fluorine atom, being highly electronegative, influences the electronic distribution within the aromatic ring, impacting its reactivity in electrophilic and nucleophilic substitutions.

Q5: What insights do spectroscopic studies provide about the structure of this compound and its derivatives?

A5: Nuclear magnetic resonance (NMR) spectroscopy, particularly proton and fluorine NMR, has been instrumental in elucidating the structure and conformational preferences of this compound and related compounds []. These studies provide valuable information about the electronic environment around different atoms in the molecule, shedding light on the influence of substituents like fluorine and chlorine on the aromatic system. Additionally, X-ray crystallography has been employed to determine the solid-state structure of derivatives like 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, revealing details about bond lengths, angles, and molecular conformation [].

Q6: Are there any known environmental concerns related to this compound and its production?

A6: Yes, the production of this compound generates high-concentration organic wastewater containing aromatic fluoride compounds, raising concerns about potential ecotoxicological effects. While the provided research highlights effective treatment methods using macroporous adsorption resins [, ], further investigation into the environmental fate and potential long-term impacts of these compounds is crucial to ensure sustainable and environmentally responsible production processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.